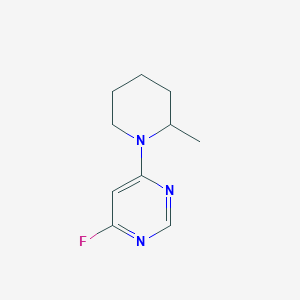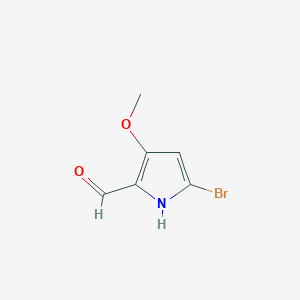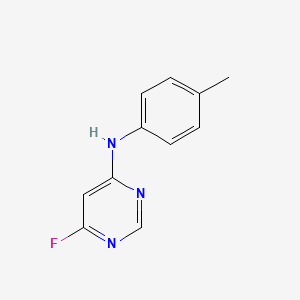
4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of pyrimidine derivatives and is known for its unique chemical properties.
科学研究应用
4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and infectious diseases. It has also been investigated for its potential use as a diagnostic tool in medical imaging.
作用机制
The mechanism of action of 4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. For example, it has been found to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of infectious agents. It has also been shown to have an effect on the central nervous system, although the exact nature of this effect is not fully understood.
实验室实验的优点和局限性
One of the main advantages of 4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine is its potent activity against a range of diseases. This makes it a promising candidate for drug development. However, there are also limitations to its use in lab experiments. For example, it may be toxic to certain cell types or may have limited solubility in certain solvents.
未来方向
There are many potential future directions for research on 4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine. Some of these include:
1. Further investigation of its mechanism of action to better understand its effects on disease processes.
2. Development of new derivatives with improved potency and selectivity.
3. Investigation of its potential use in combination with other drugs for synergistic effects.
4. Investigation of its potential use in medical imaging for diagnostic purposes.
5. Investigation of its potential use in treating other diseases, such as autoimmune diseases and neurological disorders.
In conclusion, this compound is a promising compound with potential applications in drug development. Its unique chemical properties and potent activity against a range of diseases make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
合成方法
The synthesis of 4-Fluoro-6-(2-methylpiperidin-1-yl)pyrimidine involves a multi-step process that includes the reaction of 4-chloro-6-fluoropyrimidine with 1-methylpiperidine. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or dimethylformamide. The resulting product is then purified through column chromatography to obtain the final product.
属性
IUPAC Name |
4-fluoro-6-(2-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYIUMDKYIIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)


